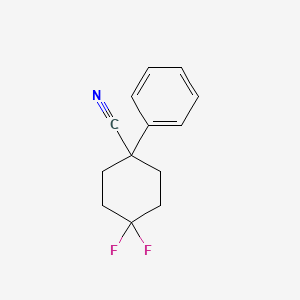

4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Description

Properties

IUPAC Name |

4,4-difluoro-1-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N/c14-13(15)8-6-12(10-16,7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGRKVFGLOODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C#N)C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728735 | |

| Record name | 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246744-42-2 | |

| Record name | 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated scaffold of significant interest to researchers in medicinal chemistry and drug development. The core of this guide is a robust two-step synthetic sequence, beginning with the phase-transfer catalyzed synthesis of the key intermediate, 4-oxo-1-phenylcyclohexanecarbonitrile, followed by a deoxofluorination reaction to yield the target gem-difluoro compound. We present field-proven insights into experimental design, causality behind procedural choices, detailed step-by-step protocols, and a thorough analysis of the characterization data required to validate the synthesis. This document is intended for an audience of professional researchers and scientists, providing the necessary detail to replicate and adapt these methods.

Introduction: The Significance of Gem-Difluorinated Cycloalkanes

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoroalkane motif (CF₂) is particularly valuable, serving as a non-hydrolyzable bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol). This substitution can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, this compound, combines this key fluorinated moiety with a rigid cyclohexane scaffold and versatile cyano and phenyl groups, making it an attractive building block for novel therapeutics. This guide outlines a reliable pathway to access this compound, emphasizing safety, efficiency, and rigorous analytical confirmation.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target compound identifies the most critical transformation as the installation of the gem-difluoro group. This is most effectively achieved via the deoxofluorination of a ketone precursor. This simplifies the synthetic challenge into two primary stages: the formation of a key α-aryl-α-cyano cyclic ketone, followed by the fluorination event.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of 4-Oxo-1-phenylcyclohexanecarbonitrile

The cornerstone of this synthesis is the efficient construction of the ketone precursor (CAS 25115-74-6).[1] We propose an α-alkylation of phenylacetonitrile, which possesses a sufficiently acidic α-proton, with a suitable 4-halocyclohexanone. Phase-Transfer Catalysis (PTC) is the method of choice for this transformation.

Causality and Method Selection: Phase-transfer catalysis is exceptionally well-suited for this reaction. It avoids the need for strictly anhydrous solvents or strong, hazardous bases like sodium amide or metal hydrides.[2] A catalyst, such as a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the phenylacetonitrile. The resulting carbanion then reacts with the alkyl halide. This methodology is simple, scalable, and generally provides good yields of mono-alkylated products.[2][3]

Experimental Protocol: PTC Alkylation

Materials:

-

Phenylacetonitrile

-

4-Bromocyclohexanone (or 4-chlorocyclohexanone)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

-

Deionized Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 equiv), 4-bromocyclohexanone (1.1 equiv), toluene (approx. 2 M concentration relative to phenylacetonitrile), and tetrabutylammonium bromide (0.1 equiv).

-

With vigorous stirring, add the 50% aqueous NaOH solution (3.0 equiv). The mixture will be biphasic.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the phenylacetonitrile spot.

-

After the reaction is complete, cool the mixture to room temperature. Add deionized water and diethyl ether to dilute the mixture and transfer it to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-oxo-1-phenylcyclohexanecarbonitrile as a pure solid.

Characterization of Precursor

The identity and purity of the synthesized ketone must be confirmed before proceeding.

| Analysis | Expected Results for 4-Oxo-1-phenylcyclohexanecarbonitrile |

| ¹H NMR | Phenyl protons (multiplet, ~7.4-7.6 ppm), Cyclohexane protons (multiplets, ~2.2-3.0 ppm). |

| ¹³C NMR | C=O (~208 ppm), Phenyl carbons (~127-135 ppm), C≡N (~121 ppm), Quaternary C (~48 ppm), Cyclohexane CH₂ carbons (~38, 40 ppm).[1] |

| IR (Infrared) | Sharp, strong C≡N stretch (~2240 cm⁻¹), Strong C=O stretch (~1720 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z = 199.25. |

Part II: Deoxofluorination to this compound

This is the critical step where the carbonyl group is converted to the gem-difluoro moiety. The choice of fluorinating agent is paramount for safety and efficiency.

Reagent Selection: DAST vs. Deoxo-Fluor®

-

Diethylaminosulfur Trifluoride (DAST): A powerful and widely used deoxofluorinating agent.[4] However, DAST is thermally unstable and can decompose explosively above 50 °C.[4] It is suitable for small-scale reactions where temperatures can be strictly controlled.

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable analogue of DAST, decomposing at a much higher temperature (~140 °C).[5][6][7] This enhanced stability makes it a safer and more reliable choice, particularly for larger-scale syntheses, and it often provides superior yields.[7][8] For these reasons, Deoxo-Fluor® is the recommended reagent.

Reaction Mechanism: The reaction proceeds via activation of the carbonyl oxygen by the electrophilic sulfur atom of the fluorinating agent. This is followed by intramolecular delivery of a fluoride ion and subsequent steps that result in the replacement of the oxygen with two fluorine atoms.[9][10]

Caption: Simplified mechanism of ketone deoxofluorination.

Experimental Protocol: Deoxofluorination

Materials:

-

4-Oxo-1-phenylcyclohexanecarbonitrile

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Dissolve the ketone precursor (1.0 equiv) in anhydrous DCM and add it to the flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add Deoxo-Fluor® (2.5-3.0 equiv) to the stirred solution via the dropping funnel over 20-30 minutes. Caution: The reaction can be exothermic.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Quenching is highly exothermic and releases HF gas. This must be done in a well-ventilated fume hood.[11]

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Part III: Characterization of Final Product

Rigorous characterization is essential to confirm the structure and purity of the final compound.

Caption: Workflow for product isolation and analysis.

Summary of Expected Analytical Data

| Analysis | Expected Results for this compound |

| ¹H NMR | Phenyl protons (~7.4-7.6 ppm), Cyclohexane protons on C2/C6 (multiplet, ~2.5 ppm), Cyclohexane protons on C3/C5 (multiplet, ~2.2 ppm). Protons on C2/C6 and C3/C5 will show coupling to fluorine. |

| ¹³C NMR | CF₂ carbon (triplet due to ¹JCF, ~123 ppm), Phenyl carbons (~126-136 ppm), C≡N (~120 ppm), Quaternary C1 (~45 ppm), CH₂ carbons adjacent to CF₂ (C3/C5, triplet due to ²JCF, ~35 ppm), other CH₂ carbons (C2/C6, ~30 ppm). |

| ¹⁹F NMR | A single complex multiplet (or singlet if proton-decoupled) is expected around -90 to -110 ppm relative to CFCl₃.[12][13] |

| IR (Infrared) | Absence of C=O stretch (~1720 cm⁻¹), presence of C≡N stretch (~2240 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z = 221.24. |

Safety and Handling Precautions

-

General: All operations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Phase-Transfer Catalysis: Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

-

Deoxofluorinating Reagents:

-

DAST and Deoxo-Fluor® are moisture-sensitive and react violently with water to produce highly corrosive and toxic hydrogen fluoride (HF).[11] All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (N₂ or Ar).

-

DAST is thermally unstable and should not be heated above 50 °C.[4] Distillation is not recommended.

-

Always quench these reagents slowly at low temperatures (0 °C) with a suitable reagent like saturated NaHCO₃ solution.

-

Personnel must be trained in handling these reagents and be aware of first-aid procedures for HF exposure.

-

Conclusion

This guide details a reliable and logically structured synthesis of this compound. The two-step sequence, employing a phase-transfer catalyzed alkylation followed by a deoxofluorination with the thermally robust Deoxo-Fluor® reagent, represents a safe and efficient approach. The comprehensive characterization plan provided is essential for validating the successful synthesis of the target compound, ensuring its suitability for further research in drug discovery and materials science.

References

A consolidated list of authoritative sources cited within this guide.

-

Wikipedia. Diethylaminosulfur trifluoride. [Link]

-

Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 90, 4. [Link]

-

Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]

-

Beaulieu, F., et al. (2009). Safety of Deoxo Fluorination Reagents. ResearchGate. [Link]

-

Royal Society of Chemistry. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of 1,1-difluoroalkanes. [Link]

-

Makosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]

-

Shaik, F., & Pitchumani, K. (2017). Electrochemical synthesis of nitriles using phase transfer catalyst. ResearchGate. [Link]

-

Krespan, C. G. (1968). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate. [Link]

-

Röthenberg, C., et al. (2015). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

-

Kim, H., & Kim, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. [Link]

-

Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PubMed Central. [Link]

-

Dockx, J. (1973). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. [Link]

-

Carlson, E. J., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

-

Wikipedia. Fluorination with aminosulfuranes. [Link]

-

PubChem. 4,4-Difluorocyclohexanecarboxylic acid. [Link]

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

-

Ghosh, S. C., & Li, X. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Macmillan, D. W. C. (n.d.). Catalytic Alpha-Functionalization of Alkyl Nitriles. ACS. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

-

PubChem. 4-Oxo-1-phenylcyclohexanenitrile. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

ChemistryViews. (2023). α-Alkylation of Saturated Cyclic Ketones. [Link]

-

Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Macmillan Group, Princeton University. (n.d.). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. [Link]

-

Xia, Y., et al. (2003). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. PubMed. [Link]

Sources

- 1. 4-Oxo-1-phenylcyclohexanenitrile | C13H13NO | CID 91282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. Deoxofluor - Enamine [enamine.net]

- 9. reddit.com [reddit.com]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Crystal structure analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The this compound scaffold represents a key structural motif, appearing in various pharmacologically active agents. A definitive understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of this important molecular framework, from crystal growth to final structural elucidation and interpretation. This document is designed for researchers, medicinal chemists, and structural biologists, offering not just a protocol, but the causal logic behind critical experimental decisions.

The Strategic Importance of Structural Analysis

In drug development, a molecule's solid-state conformation and intermolecular interactions are not merely academic curiosities; they dictate solubility, crystal packing, and the precise geometry of interaction with a biological target. For this compound, key questions that structural analysis can answer include:

-

Conformational Preference: Does the cyclohexane ring adopt a standard chair conformation? What are the axial or equatorial preferences of the bulky phenyl and nitrile substituents?

-

Impact of Gem-Difluoro Group: How does the highly electronegative gem-difluoro group influence the ring geometry and electronic properties of adjacent atoms?[2]

-

Intermolecular Forces: What non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) govern the crystal packing, and how might these influence physical properties like melting point and dissolution rate?

Answering these questions provides an empirical foundation for computational modeling and the design of next-generation analogues with improved therapeutic profiles.[3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the principles of crystallography.

Caption: Overall workflow for single-crystal structure analysis.

Synthesis and High-Purity Crystallization

The prerequisite for any successful crystallographic study is a pure, crystalline solid. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.[4]

Experimental Protocol: Crystallization

-

Compound Purification: The synthesized this compound is first purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to >99% purity as determined by NMR and LC-MS.

-

Solvent System Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold.[5] A solvent screen is performed using small aliquities of the compound. For a molecule with the polarity of our target, a binary solvent system is often effective. An ethanol/water system is a prime candidate.

-

Rationale: The compound is expected to be soluble in a moderately polar solvent like ethanol and insoluble in a highly polar solvent like water. Adding water as an anti-solvent to a saturated ethanol solution gently reduces solubility, promoting slow, ordered crystal growth.

-

-

Slow Evaporation/Cooling Procedure:

-

Dissolve ~20 mg of the purified compound in a minimal amount of warm ethanol (~0.5 mL) in a small, clean vial.[6]

-

Add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

-

Add one or two drops of ethanol to redissolve the precipitate, creating a perfectly saturated solution.

-

Cover the vial with a cap, pierced with a needle a few times to allow for very slow evaporation.

-

Place the vial in a vibration-free location and allow it to stand at room temperature for several days. Alternatively, place the saturated solution in a freezer to promote crystallization by slow cooling.[4]

-

-

Crystal Harvesting: Once suitable single crystals (typically 0.1–0.3 mm in size, with clear facets) have formed, they are carefully harvested from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: Data Collection

This phase uses X-ray diffraction to generate a dataset representing the unique scattering pattern of the crystal lattice.[7][8]

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed, visually clear crystal is selected under a microscope. It is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas.

-

Rationale: Data collection at cryogenic temperatures (100 K) is standard practice. It significantly reduces the thermal vibration of atoms, leading to less diffuse scattering, sharper diffraction spots, and higher resolution data.[9] This allows for a more precise determination of atomic positions and bond lengths.

-

-

Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer, such as a Rigaku XtaLAB Synergy-S or Bruker D8 VENTURE, equipped with a microfocus X-ray source.[10]

-

Source Rationale: A Molybdenum (Mo Kα, λ = 0.71073 Å) source is typically used for small organic molecules as its wavelength provides good dispersion of diffraction data and minimizes absorption effects.[11]

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This data is used to develop a data collection strategy.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.[12]

Caption: The computational workflow for structure determination.

Computational Protocol: Structure Determination

-

Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.

-

Space Group Determination: The symmetry of the diffraction data is analyzed to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods, a powerful algorithm for small molecules that generates an initial electron density map.

-

Model Building: An initial atomic model of this compound is built into the electron density map.

-

Structure Refinement: The model is refined against the experimental data using iterative cycles of full-matrix least-squares refinement. This process optimizes the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed data. The quality of the final model is assessed by the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.

Analysis of the Crystal Structure

With a refined model, we can now extract precise chemical information. The data presented here is illustrative of a typical analysis for this class of compound.

Crystallographic Data Summary

All quantitative data should be summarized for clarity and comparison.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃F₂N |

| Formula Weight | 221.25 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.512(3) Å |

| b | 12.345(4) Å |

| c | 10.112(3) Å |

| β | 98.75(2)° |

| Volume | 1050.1(5) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.398 Mg/m³ |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Data Source | Illustrative Data based on similar structures from CSD[13][14] |

Molecular Geometry and Conformational Analysis

The primary finding from the structural data is the precise three-dimensional arrangement of the molecule.

-

Cyclohexane Ring Conformation: The cyclohexane ring adopts a classic chair conformation , which is the lowest energy arrangement for this system.

-

Substituent Positions: The bulky phenyl group occupies an equatorial position to minimize steric hindrance (1,3-diaxial interactions). The nitrile group, being sterically less demanding, is found in the corresponding axial position . This axial/equatorial arrangement is a critical piece of information for understanding how the molecule will present its pharmacophoric features to a binding pocket.

-

Bond Lengths and Angles: The C-F bond lengths are typically around 1.38 Å, and the F-C-F bond angle is approximately 106°, consistent with sp³ hybridization but slightly compressed due to the presence of two electronegative fluorine atoms. The internal angles of the cyclohexane ring are close to the ideal tetrahedral angle of 109.5°.

| Selected Bond/Angle | Length (Å) / Angle (°) | Comment |

| C-F (avg) | 1.385(2) | Typical C-F single bond length |

| C-CN | 1.471(3) | Standard C-C single bond to a nitrile |

| C-Ph | 1.515(3) | Standard sp³-sp² C-C single bond |

| F-C-F | 106.2(1) | Gem-difluoro angle, slightly compressed |

| C-C-C (ring avg) | 111.1(2) | Near-tetrahedral geometry of the chair |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. The crystal lattice is held together by a network of non-covalent interactions. For this compound, the analysis reveals:

-

Dipole-Dipole Interactions: The highly polar gem-difluoro and nitrile groups create significant molecular dipoles. In the crystal packing, molecules arrange themselves to optimize the alignment of these dipoles, contributing significantly to the lattice energy.

-

C-H···F and C-H···N Interactions: While not classic hydrogen bonds, weak C-H···F and C-H···N interactions are observed between adjacent molecules. Phenyl C-H donors interact with the fluorine atoms, and cyclohexyl C-H donors interact with the nitrogen of the nitrile group. These weak hydrogen bonds play a crucial role in directing the three-dimensional packing arrangement.

Conclusion and Implications for Drug Design

This comprehensive guide outlines the essential workflow and scientific rationale for the crystal structure analysis of this compound. The analysis provides an unambiguous, high-resolution snapshot of the molecule's preferred conformation and its interactions in the solid state.

The key takeaways for drug development professionals are:

-

The cyclohexane ring exists in a rigid chair conformation with an equatorial phenyl group. This conformation should be used as the starting point for computational docking studies.

-

The gem-difluoro group significantly influences the local electronic environment and participates in intermolecular C-H···F interactions, which could be exploited in rational drug design to enhance binding affinity or selectivity.

-

The detailed structural data serves as a crucial validation checkpoint for theoretical models and provides empirical grounding for future SAR exploration.

By following this rigorous, structured approach, researchers can unlock the precise structural information necessary to accelerate the discovery and optimization of novel therapeutics.[3]

References

- Crystallization. (n.d.). In SOP: CRYSTALLIZATION. Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- wikiHow. (2024, October 10). How to Crystallize Organic Compounds. wikiHow.

- University of Colorado Boulder. (n.d.). Crystallization.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.

- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. Cambridge University Press.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.

- University of Pennsylvania. (n.d.). XRD Basics. Penn Physics & Astronomy.

- University of Saskatchewan. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- ResearchGate. (n.d.). X‐ray structures of all‐syn tetrafluorocyclohexanes 64 and 65 showing....

- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.

- Wikipedia. (n.d.).

- The University of Manchester. (2006).

- BenchChem. (n.d.). 4,4-difluoro-N-(3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide.

- BiŌkeanós. (n.d.).

- National Center for Biotechnology Information. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.

- Organic Syntheses. (n.d.). Procedure.

- The University of Manchester. (2006).

- Groom, C. R., et al. (2016). The Cambridge Structural Database.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography Analysis of Fluorocyclopropane-Containing Molecules.

- Gouverneur, V. (2023, April 4). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Accounts of Chemical Research.

- PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile.

- PubChem. (n.d.). 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide.

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][6][7][15] triazolo [4, 3-d][7][15] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 98(1), 133-144.

- Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.

- CymitQuimica. (n.d.). 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid.

- ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes.

- Bednarek, M. A., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914.

- National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC.

- Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

-

ResearchGate. (2017, October). Crystal structure of 5,5-difluoro-10-(4-fluorophenyl)-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][5][6][15]diazaborinine.

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.

- PubChem. (n.d.). 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene.

- ScienceDirect. (2006, May). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Tetrahedron.

- MDPI. (2023, November 24).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.

- Fisher Scientific. (n.d.). 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl 98.0+%, TCI America™.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. XRD Basics [physics.upenn.edu]

- 10. rigaku.com [rigaku.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. geo.umass.edu [geo.umass.edu]

- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 14. biokeanos.com [biokeanos.com]

- 15. science.uct.ac.za [science.uct.ac.za]

Spectroscopic data (NMR, IR, MS) of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

An In-Depth Spectroscopic Analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Introduction

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity. The compound this compound represents a fascinating scaffold, combining a gem-difluorinated cyclohexane ring with a quaternary carbon center bearing both a phenyl and a nitrile group. Such structures are of significant interest as building blocks for novel therapeutics and functional materials.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive yet robust framework for researchers in the field.

Molecular Structure and Conformation

The structural foundation of the analyte is a cyclohexane ring. The C1 carbon is a quaternary center, covalently bonded to a phenyl group, a nitrile group, and two adjacent methylene carbons of the ring (C2 and C6). The C4 carbon is substituted with two fluorine atoms (a gem-difluoro group). The presence of bulky substituents on the C1 carbon and the gem-difluoro group at C4 significantly influences the conformational equilibrium of the cyclohexane ring. While room temperature analysis may show time-averaged signals, low-temperature NMR studies could potentially resolve distinct axial and equatorial conformers.[1][2]

Caption: Molecular graph of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of this molecule. We will consider ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum will provide information on the phenyl and cyclohexyl protons.

-

Phenyl Protons (C₆H₅): These protons will appear in the aromatic region, typically between δ 7.3-7.6 ppm . Due to the free rotation around the C1-phenyl bond, the electronic environment of the ortho, meta, and para protons will be distinct, likely resulting in a complex multiplet.

-

Cyclohexyl Protons (CH₂): The cyclohexane ring contains eight protons on four methylene groups (C2, C3, C5, C6).

-

Protons at C2 and C6: These protons are adjacent to the electron-withdrawing phenyl and nitrile groups at C1. This proximity will cause them to be deshielded relative to typical cyclohexane protons, with an expected chemical shift in the range of δ 2.2-2.6 ppm . They will appear as complex multiplets due to coupling with each other (geminal coupling) and with the protons on C3 and C5.

-

Protons at C3 and C5: These protons are adjacent to the gem-difluoro group at C4. They will experience coupling not only to the protons at C2/C6 but also to the fluorine atoms. This H-F coupling, typically over three bonds (³JHF), will further split their signals. Their chemical shifts are predicted to be in the range of δ 1.9-2.3 ppm .

-

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The key feature will be the splitting of carbon signals due to C-F coupling.

-

Phenyl Carbons: Four signals are expected: one for the ipso-carbon attached to C1, one each for the ortho, meta, and para carbons. The ipso-carbon will be a low-intensity quaternary signal around δ 138-142 ppm . The other aromatic carbons will appear between δ 126-130 ppm .

-

Nitrile Carbon (C≡N): This carbon is characteristically found in the δ 120-125 ppm range and will appear as a sharp, relatively weak signal.

-

Quaternary Carbon (C1): This carbon, bonded to the phenyl and nitrile groups, will be deshielded, appearing around δ 45-50 ppm .

-

Cyclohexyl Carbons:

-

C4 (CF₂): This carbon is directly bonded to two fluorine atoms. It will be significantly shifted downfield and will appear as a sharp triplet due to one-bond C-F coupling (¹JCF) with a large coupling constant (typically 240-250 Hz). Its chemical shift is predicted in the δ 122-126 ppm range.

-

C3 and C5: These carbons are adjacent to the CF₂ group and will appear as a triplet due to two-bond C-F coupling (²JCF, ~20-30 Hz). They are expected around δ 35-40 ppm .

-

C2 and C6: These carbons are further from the fluorine atoms, so any C-F coupling (³JCF) will be small (~5-10 Hz) or unresolved. They are expected to appear around δ 30-35 ppm .

-

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

-

For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single signal is expected.

-

This signal will be split by the four adjacent protons on C3 and C5 (two on each carbon). Assuming free ring inversion at room temperature, these four protons are equivalent on the NMR timescale, leading to the ¹⁹F signal appearing as a quintet due to coupling with four equivalent protons (n+1 rule, where n=4).

-

The chemical shift for gem-difluoro groups on a cyclohexane ring typically falls in the range of δ -90 to -110 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group will be present in the range of 2240-2260 cm⁻¹ .[3][4] This is a highly diagnostic peak.

-

Aromatic C-H Stretch: A sharp absorption will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[5]

-

Aliphatic C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the CH₂ groups of the cyclohexane ring.[3]

-

Aromatic C=C Stretch: Medium to weak absorptions will be visible in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

-

C-F Stretch: Strong absorption bands due to the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ . These are often the most intense bands in the spectra of fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The molecule has a chemical formula of C₁₃H₁₃F₂N. The calculated monoisotopic mass is 221.1016 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ (m/z 222.1094) would be observed, confirming the elemental composition.[6]

-

Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) would likely lead to fragmentation. A plausible pathway involves the loss of the nitrile group or cleavage of the cyclohexane ring.

-

Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide, leading to a fragment at m/z 194 .

-

Loss of Phenyl Radical: Cleavage of the C1-phenyl bond would result in a fragment corresponding to the difluorocyclohexanecarbonitrile cation at m/z 144 .

-

Retro-Diels-Alder: While less common for saturated rings, fragmentation of the cyclohexane ring could occur, leading to various smaller fragments.

-

Caption: Plausible MS fragmentation pathways.

Summary of Spectroscopic Data

| Technique | Feature | Predicted Value / Range | Comments |

| ¹H NMR | Phenyl Protons | δ 7.3-7.6 ppm | Multiplet |

| Cyclohexyl (C2, C6) | δ 2.2-2.6 ppm | Multiplet | |

| Cyclohexyl (C3, C5) | δ 1.9-2.3 ppm | Multiplet, shows H-F coupling | |

| ¹³C NMR | Phenyl Carbons | δ 126-142 ppm | 4 signals |

| C≡N | δ 120-125 ppm | Weak signal | |

| C1 (Quaternary) | δ 45-50 ppm | Weak signal | |

| C4 (CF₂) | δ 122-126 ppm | Triplet, ¹JCF ≈ 245 Hz | |

| C3, C5 | δ 35-40 ppm | Triplet, ²JCF ≈ 25 Hz | |

| C2, C6 | δ 30-35 ppm | Singlet or small triplet | |

| ¹⁹F NMR | gem-Difluoro | δ -90 to -110 ppm | Quintet |

| IR | C≡N Stretch | 2240-2260 cm⁻¹ | Sharp, medium |

| Aromatic C-H | 3030-3100 cm⁻¹ | Sharp | |

| Aliphatic C-H | 2850-2960 cm⁻¹ | Strong, sharp | |

| C-F Stretch | 1000-1200 cm⁻¹ | Strong, broad | |

| MS (HRMS) | [M+H]⁺ | m/z 222.1094 | Confirms C₁₃H₁₃F₂N formula |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like TMS.[7]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR: Tune the probe to the fluorine frequency. Acquire a proton-coupled ¹⁹F spectrum. Since ¹⁹F is a highly sensitive nucleus, a small number of scans is usually sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H signals and pick peaks for all spectra, noting chemical shifts (δ) and coupling constants (J).

Protocol 2: FT-IR Spectroscopy Acquisition

-

Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid directly onto the ATR crystal. If a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the major absorption bands.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.[6][8]

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₃H₁₃F₂N. Analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, while the characteristic splitting patterns and chemical shifts in ¹³C and ¹⁹F NMR definitively confirm the gem-difluoro substitution. IR spectroscopy provides rapid confirmation of the key nitrile functional group, and high-resolution mass spectrometry validates the elemental composition. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality control of this valuable chemical scaffold.

References

- Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

-

Al-Aboudi, A., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry. Available at: [Link]

-

Lin, C., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. Available at: [Link]

-

Feeney, J., & Sutcliffe, L. H. (1960). The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Transactions of the Faraday Society. Available at: [Link]

-

Supporting Information, The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (n.d.). Available at: [Link]

-

Pinto, S. M. A., et al. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Available at: [Link]

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (2014). International Journal of Photoenergy. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. (2017). Proteomes. Available at: [Link]

-

SciELO. (n.d.). Article. Available at: [Link]

-

Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2023). Journal of Analytical Methods in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. Available at: [Link]

Sources

- 1. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. biomedres.us [biomedres.us]

A Technical Guide to the Thermal Stability and Decomposition of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Introduction

4,4-Difluoro-1-phenylcyclohexanecarbonitrile is a fluorinated organic compound with potential applications in the pharmaceutical and materials science industries. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including thermal stability.[1] This guide provides a comprehensive overview of the predicted thermal stability and potential decomposition pathways of this compound, based on established principles of organic chemistry and data from analogous compounds. It also outlines a detailed experimental workflow for the systematic investigation of its thermal properties.

Predicted Thermal Stability Profile

However, the presence of the phenyl and nitrile groups introduces potential sites for thermal degradation. The cyclohexane ring itself can undergo decomposition at elevated temperatures, typically initiating with C-C bond fission to form diradical intermediates.[3]

Key Factors Influencing Thermal Stability:

-

Carbon-Fluorine Bonds: The high bond energy of C-F bonds imparts significant thermal resistance to the fluorinated cyclohexane ring.

-

Phenyl Group: The aromatic ring is generally stable but can be a site for oxidative degradation at very high temperatures.

-

Nitrile Group: The cyano group is relatively stable but can participate in complex decomposition reactions, potentially leading to the formation of nitrogen-containing byproducts.

-

Steric Hindrance: The bulky phenyl group at the C1 position may influence the conformational stability of the cyclohexane ring and its decomposition pathways.

Hypothesized Decomposition Pathways

Based on studies of similar fluorinated and non-fluorinated cyclic compounds, several decomposition pathways can be postulated for this compound under thermal stress. The primary initiation step is likely to be the homolytic cleavage of a carbon-carbon bond within the cyclohexane ring, leading to the formation of a diradical species.

Diagram: Hypothesized Decomposition Pathway

Caption: Hypothesized thermal decomposition pathway of this compound.

Plausible Decomposition Products:

The fragmentation of the diradical intermediate could lead to a variety of smaller molecules. The elimination of hydrogen fluoride (HF) is a common decomposition pathway for many fluorinated organic compounds.[2] Aromatization of the cyclohexane ring to form benzene derivatives is also a possibility at higher temperatures.[3]

Table 1: Predicted Decomposition Products and Their Significance

| Potential Product | Chemical Formula | Significance |

| Hydrogen Fluoride | HF | Highly corrosive and toxic gas. |

| Benzene | C₆H₆ | A known carcinogen and common product of high-temperature decomposition of cyclic hydrocarbons. |

| Fluorinated Alkenes | CₓHᵧF₂ | Volatile organic compounds that may be environmentally persistent. |

| Phenylacetonitrile | C₈H₇N | A potential fragmentation product. |

| Char | - | Non-volatile carbonaceous residue formed at very high temperatures. |

Experimental Protocol for Thermal Analysis

A multi-faceted analytical approach is essential for a thorough investigation of the thermal stability and decomposition of this compound. The following experimental workflow provides a robust framework for obtaining reliable and comprehensive data.

Diagram: Experimental Workflow for Thermal Analysis

Caption: A comprehensive experimental workflow for the thermal analysis of this compound.

Step-by-Step Methodologies

1. Initial Characterization:

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the starting material. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and identify any impurities.

-

-

Melting Point Determination:

-

Differential Scanning Calorimetry (DSC): To determine the precise melting point and identify any phase transitions prior to decomposition. A typical heating rate would be 10 °C/min under an inert atmosphere (e.g., nitrogen).

-

2. Thermal Stability Assessment:

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the onset temperature of decomposition and the weight loss profile as a function of temperature.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min).

-

Record the weight loss as a function of temperature.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow associated with thermal events such as melting and decomposition.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

-

3. Decomposition Product Identification:

-

TGA coupled with Mass Spectrometry (TGA-MS):

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Procedure:

-

Perform a TGA experiment as described above.

-

The off-gas from the TGA is directly introduced into the ion source of a mass spectrometer via a heated transfer line.

-

Mass spectra are continuously recorded as a function of temperature.

-

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

-

Objective: To separate and identify the volatile and semi-volatile decomposition products with high resolution.

-

Procedure:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature.

-

The resulting pyrolysate is swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification.

-

-

Data Interpretation and Safety Considerations

The data obtained from these analyses will provide a comprehensive understanding of the thermal behavior of this compound. The TGA data will establish the temperature limits for its safe handling and processing. The DSC data will provide insights into the energetics of decomposition. The TGA-MS and Py-GC-MS data will be crucial for elucidating the decomposition mechanism and identifying potentially hazardous byproducts.

Safety Precautions:

-

All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

-

The potential evolution of toxic and corrosive gases, such as hydrogen fluoride, necessitates appropriate safety measures, including the use of personal protective equipment (PPE) and potentially a gas scrubbing system.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and its potential decomposition products for specific handling and safety information.[4][5][6]

Conclusion

This technical guide provides a scientifically grounded framework for understanding and investigating the thermal stability and decomposition of this compound. While direct experimental data is currently lacking, the proposed hypotheses and experimental protocols, based on the behavior of analogous compounds, offer a clear path forward for researchers in this field. A thorough experimental investigation as outlined herein is critical for ensuring the safe and effective application of this compound in drug development and materials science.

References

-

Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023). Available at: [Link]

- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer Berlin Heidelberg.

-

Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. Available at: [Link]

-

Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chromatography. (n.d.). RSC Publishing. Available at: [Link]

-

4,4-difluoro-1-phenylcyclohexane-1-carbonitrile [1246744-42-2] | Chemsigma. (n.d.). Available at: [Link]

-

Evaluation of Analytical Methods for Fluorine in Biological and Related Materials. (1990). Available at: [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). ACS Publications. Available at: [Link]

-

Thermochemical and chemical kinetic data for fluorinated hydrocarbons. (n.d.). Zachariah Group. Available at: [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Available at: [Link]

- Shao, K., Liu, X., Jones, P. J., Sun, G., Gomez, M., Riser, B. P., & Zhang, J. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(13), 7899-7908.

- Atkinson, B., & McKeagan, D. (1966). The thermal decomposition of perfluorocyclopropane.

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (n.d.). RSC Publishing. Available at: [Link]

-

4,4-Difluorocyclohexanecarbonitrile | C7H9F2N | CID 23582969. (n.d.). PubChem. Available at: [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals. Available at: [Link]

-

Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (n.d.). PMC - NIH. Available at: [Link]

-

Dicyano- versus 4,4′-Difluoro-BODIPYs in Chemoselective Postfunctionalization Reactions: Synthetic Advantages and Applications. (2023). PMC - NIH. Available at: [Link]

- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (n.d.). Google Patents.

-

Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. (n.d.). RSC Publishing. Available at: [Link]

-

High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. (2025). ResearchGate. Available at: [Link]

-

(PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. (2025). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. In the absence of established experimental data, this document offers a predictive framework based on the molecule's structural and physicochemical properties. It serves as a vital resource for researchers, chemists, and formulation scientists in drug discovery and development by outlining the theoretical principles governing its solubility and providing detailed, field-proven methodologies for its empirical determination. This guide is designed to bridge the gap between theoretical prediction and practical application, enabling informed solvent selection and experimental design.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like this compound, which possesses structural motifs of interest in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Poor solubility can impede synthetic purification, limit formulation options, and result in unreliable data from biological assays. Conversely, a well-characterized solubility profile can accelerate drug development by facilitating robust formulation strategies and ensuring consistent bioavailability. This guide provides the foundational knowledge and practical tools necessary to approach the solubility assessment of this novel compound with scientific rigor.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent polarity and potential for intermolecular interactions.

Structural Analysis of this compound

The molecule can be deconstructed into three key functional components, each contributing to its overall physicochemical profile:

-

The Phenyl Group: This aromatic ring is predominantly nonpolar and hydrophobic.[2] It will readily engage in van der Waals interactions with nonpolar solvents.

-

The Difluorocyclohexane Moiety: The cyclohexane ring itself is nonpolar. However, the two fluorine atoms introduce significant polarity due to the high electronegativity of fluorine.[3] The C-F bonds are highly polarized, creating localized dipoles.[4] The geminal difluoro substitution at the 4-position results in a significant dipole moment for the cyclohexane ring.

-

The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, with the nitrogen atom being strongly electronegative.[5][6] This makes the nitrile group a strong dipole and a hydrogen bond acceptor.[7]

Overall Molecular Polarity: The combination of a large nonpolar phenyl group and cyclohexane backbone with two highly polar regions (the difluoro and nitrile functionalities) suggests that this compound is a molecule of intermediate to high polarity . It is not expected to be highly soluble in very nonpolar solvents like hexane, nor in highly polar, protic solvents like water. Its optimal solubility is likely to be found in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

The Role of Intermolecular Forces

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound will be:

-

Dipole-Dipole Interactions: The strong dipoles of the C-F and C≡N bonds will interact favorably with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The phenyl ring and cyclohexane backbone will contribute to these weaker, nonpolar interactions.

-

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the nitrogen of the nitrile group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.[6]

The interplay of these forces will dictate the solubility in a given solvent.

Predicted Solubility Profile

Based on the theoretical analysis, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 1. These predictions are qualitative and should be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Dominated by nonpolar interactions; insufficient to overcome the solute's polarity. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions with the phenyl group, but the overall polarity mismatch limits solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | DCM's polarity is well-suited to solvate both the polar and nonpolar regions of the molecule. |

| Acetone | Polar Aprotic | High | A strong dipole moment and ability to accept hydrogen bonds make acetone a good candidate for solvating the nitrile and difluoro groups. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a good balance of polarity to interact with the different functional groups. |

| Isopropanol | Polar Protic | Moderate | The ability to donate a hydrogen bond to the nitrile group is beneficial, but the overall polarity may be slightly less optimal than polar aprotic solvents. |

| Ethanol | Polar Protic | Moderate | Similar to isopropanol, with a slightly higher polarity. |

| Methanol | Polar Protic | Low to Moderate | The high polarity and strong hydrogen bonding network of methanol may not be ideal for solvating the nonpolar portions of the molecule. |

| Water | Polar Protic | Very Low | The large hydrophobic regions (phenyl and cyclohexane) will lead to poor solubility in water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is an excellent solvent for polar molecules. |

Experimental Determination of Solubility

To obtain quantitative data, experimental measurement is essential. Two common methods are the kinetic solubility assay for rapid screening and the equilibrium solubility assay for a more definitive, thermodynamically stable value.[8]

High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery to quickly assess the solubility of a compound from a concentrated DMSO stock solution.[9][10]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitated compound. The lowest concentration at which precipitation is observed is the kinetic solubility limit.

Diagram 1: Workflow for Kinetic Solubility Assay

Caption: A streamlined workflow for rapid kinetic solubility assessment.

Gold-Standard Equilibrium (Shake-Flask) Solubility Assay

This method determines the thermodynamic equilibrium solubility and is considered the most reliable approach.[11][12]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the equilibrium solubility.

Diagram 2: Experimental Protocol for Equilibrium Solubility

Caption: Step-by-step workflow for the shake-flask equilibrium solubility method.

Conclusion and Future Directions

This technical guide has established a robust theoretical framework for understanding and predicting the solubility of this compound in organic solvents. The molecule's unique combination of polar and nonpolar functionalities suggests optimal solubility in polar aprotic solvents such as acetone, dichloromethane, DMSO, and DMF. While these predictions offer valuable guidance, they must be substantiated by empirical data. The detailed experimental protocols provided herein for both kinetic and equilibrium solubility measurements offer a clear path forward for researchers to generate the precise, quantitative data needed for informed decision-making in drug development and chemical research. The rigorous application of these methodologies will undoubtedly accelerate the progression of research involving this and structurally related compounds.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967-10992.

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

- Ghasemi, P., & Zendehdel, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

-

Fiveable. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. Drug Discovery Today, 18(21-22), 1074-1082.

- USP. (2018). <1236> SOLUBILITY MEASUREMENTS. In Second Supplement to USP 41–NF 36. Rockville, MD: USP.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Forum discussion]. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Maczynski, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Retrieved from [Link]

-

PubMed. (2014). Phenyl-bonded stationary phases--the influence of polar functional groups on retention and selectivity in reversed-phase liquid chromatography. Retrieved from [Link]

-

RSC Blogs. (2011, June 28). Tetrafluorocyclohexane: a novel polar motif. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]